molecular formula C22H23N3OS B11989213 N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide

N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11989213
M. Wt: 377.5 g/mol
InChI Key: PECHGRNZFXIKAJ-UHFFFAOYSA-N
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Description

N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring through a cyclization reaction. This is followed by the introduction of the allyl and 4-methylphenyl groups via substitution reactions. The final step involves the acylation of the thiazole derivative to form the acetamide group. Common reagents used in these reactions include allyl bromide, 4-methylbenzaldehyde, and acetic anhydride, under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate certain steps, and purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, where nucleophiles replace the allyl group under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation of substrates or depletion of products, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide: shares similarities with other thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both allyl and 4-methylphenyl groups, along with the thiazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-2-(4-methylphenyl)imino-3-prop-2-enyl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C22H23N3OS/c1-5-14-25-20(18-10-6-15(2)7-11-18)21(23-17(4)26)27-22(25)24-19-12-8-16(3)9-13-19/h5-13H,1,14H2,2-4H3,(H,23,26)

InChI Key

PECHGRNZFXIKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=C(C=C3)C)N2CC=C)NC(=O)C

Origin of Product

United States

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